1,4-Dimethylpiperazine-2,3-dione

説明

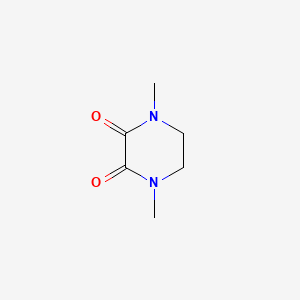

Structure

2D Structure

特性

IUPAC Name |

1,4-dimethylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBHDWHAIVWDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314244 | |

| Record name | 1,4-dimethylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59417-06-0 | |

| Record name | 59417-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dimethylpiperazine-2,3-dione CAS number

An In-depth Technical Guide on 1,4-Dimethylpiperazine-2,3-dione

CAS Number: 59417-06-0

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and a member of the piperazine-dione class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its properties, synthesis, and applications as a scaffold for more complex molecules.

This compound is a derivative of the piperazine-2,3-dione scaffold. The piperazine ring in this molecule is known to adopt a half-chair conformation. In its crystalline form, the molecules are organized into sheets through weak C-H⋯O hydrogen bonds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59417-06-0 | PubChem[3] |

| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 142.16 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Boiling Point | 206.5°C at 760 mmHg | ChemNet[4] |

| Density | 1.169 g/cm³ | ChemNet[4] |

| Flash Point | 81.2°C | ChemNet[4] |

| Refractive Index | 1.491 | ChemNet[4] |

| XLogP3 (Computed) | -0.6 | PubChem[3] |

| Topological Polar Surface Area | 40.6 Ų | PubChem[3] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 143.08151 | 127.4 |

| [M+Na]⁺ | 165.06345 | 136.5 |

| [M-H]⁻ | 141.06695 | 128.6 |

| [M+NH₄]⁺ | 160.10805 | 146.8 |

| [M+K]⁺ | 181.03739 | 135.6 |

| Data sourced from PubChemLite, calculated using CCSbase. |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the literature, for instance by Haraguchi et al. in 2015, although detailed public-domain protocols for this specific molecule are scarce.[2] However, a general and representative protocol for the synthesis of N,N'-disubstituted piperazine-2,5-diones is well-established and can be adapted. This often involves the cyclization of N-protected dipeptides or related precursors.

Representative Experimental Protocol: Synthesis of a Piperazine-dione Scaffold

This protocol is a generalized representation for the synthesis of piperazine-dione derivatives and should be adapted and optimized for the specific synthesis of this compound.

Objective: To synthesize a piperazine-dione ring system.

Materials:

-

N-methylglycine (Sarcosine)

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Esterification of N-methylglycine:

-

Suspend N-methylglycine in anhydrous methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

-

-

Dimerization and Cyclization:

-

Dissolve the N-methylglycine methyl ester hydrochloride in anhydrous dichloromethane.

-

Add triethylamine (2.5-3 equivalents) at 0°C to neutralize the hydrochloride and facilitate cyclization.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction for the formation of the cyclized product, 1,4-dimethylpiperazine-2,5-dione (a related isomer to the target compound, but illustrates the general cyclization).

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure piperazine-dione product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Representative workflow for the synthesis of a piperazine-dione scaffold.

Applications in Medicinal Chemistry and Drug Development

While this compound itself is not widely reported as a biologically active agent, the piperazine-dione scaffold is considered a "privileged structure" in medicinal chemistry.[5] This means the core structure is frequently found in compounds with a wide range of biological activities, making it a valuable starting point for drug discovery programs.[6][7]

The reactivity of the piperazine-dione core, particularly at the nitrogen atoms and the carbon atoms adjacent to the carbonyls, allows for a variety of chemical modifications. This enables the creation of large libraries of derivatives for screening against various biological targets.

Table 3: Biological Activities of Piperazine-dione Derivatives

| Derivative Class | Biological Target/Activity | Example Application | Reference |

| Piperazine-2,3-dione Derivatives | KRAS G12C Inhibition | Anticancer Agents | Google Patents[8] |

| 1,4-Disubstituted Piperazine-2,5-diones | Antioxidant (via IL-6/Nrf2 loop) | Neuroprotective Agents | PMC[9] |

| Piperazine-2,5-diones with Indole Analogs | Anti-depressant, Anti-inflammatory, Analgesic | CNS Disorders | PubMed[10] |

| General Piperazine Derivatives | Antimicrobial, Antifungal, Antiviral | Infectious Diseases | ResearchGate[7] |

The general workflow for utilizing a privileged scaffold like this compound in a drug discovery context is illustrated below.

References

- 1. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]

- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dimethylpiperazine-2,3-dione

This technical guide provides a comprehensive overview of 1,4-Dimethylpiperazine-2,3-dione, including its chemical identity, physicochemical properties, and available experimental data. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory submissions.

IUPAC Name: this compound[1][2][3]

Synonyms:

-

N,N'-Dimethyldiketopiperazine[5]

-

2,3-piperazinedione, 1,4-dimethyl-[5]

-

SALOR-INT L169811-1EA[1]

-

1,4-dimethylpyperazine-2,3-dione[4]

-

1,4-dimethyl-2,3-dioxopiperazine[4]

-

N,N-dimethyl-piperazine-2,3-dione[4]

CAS Number: 59417-06-0[1][2][5]

Molecular Formula: C₆H₁₀N₂O₂[1][2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and environmental conditions.

| Property | Value | Source |

| Molecular Weight | 142.16 g/mol | [3] |

| Density | 1.169 g/cm³ | [5] |

| Boiling Point | 206.5 °C at 760 mmHg | [5] |

| Flash Point | 81.2 °C | [5] |

| Refractive Index | 1.491 | [5] |

| Topological Polar Surface Area | 40.6 Ų | [4] |

| XLogP3 | -0.6 | [4] |

| InChI | InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | [2] |

| InChIKey | WWBHDWHAIVWDMT-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCN(C(=O)C1=O)C | [2] |

Experimental Protocols

Synthesis and Crystallization:

A documented method for the synthesis of this compound is reported by Haraguchi et al. (2015).[6][7] While the detailed step-by-step synthesis protocol is not provided in the search results, the literature points to this specific reference for the preparation of the compound.

For purification and crystal formation suitable for X-ray diffraction, a recrystallization process is described. The solid form of the compound is dissolved in dichloromethane, and subsequent recrystallization yields colorless plates.[6][7]

Structural Analysis:

The crystal structure of this compound reveals that the piperazine-2,3-dione ring adopts a half-chair conformation.[7][8] In its crystalline state, the molecules are linked by weak C—H···O hydrogen bonds, which form sheets along the (010) plane.[7][8]

Logical Relationships and Visualization

The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms and identifiers for this compound.

Caption: Relationship between the IUPAC name and its identifiers and synonyms.

Applications and Research Interest

This compound is a derivative of the piperazine-2,3-dione scaffold.[3] The piperazine ring is a significant structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active molecules.[3][7] This structural motif is found in compounds with potential antifungal, antibacterial, antimalarial, and antitumor properties.[3][7] The compound serves as a valuable building block in organic synthesis and pharmaceutical research.[3] It is also listed with the National Cancer Institute (NCI) under the NSC number 281685.[3]

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 59417-06-0 [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 59417-06-0 [chemnet.com]

- 6. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,4-Dimethylpiperazine-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1,4-dimethylpiperazine-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. This document synthesizes crystallographic data, spectroscopic information, and synthetic methodologies to offer a detailed understanding of this molecule's three-dimensional architecture and dynamic behavior. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Diagrams generated using Graphviz are provided to illustrate fundamental molecular features and experimental workflows.

Introduction

This compound belongs to the piperazinedione class of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. The substituent pattern on the piperazine ring significantly influences the molecule's conformation, which in turn can affect its interaction with biological targets. A thorough understanding of the molecular structure and conformational dynamics of this compound is therefore crucial for its potential application in the development of novel therapeutic agents.

Molecular Structure

The molecular formula of this compound is C₆H₁₀N₂O₂. The core of the molecule is a six-membered piperazine ring with two methyl groups attached to the nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 3.

Solid-State Structure from X-ray Crystallography

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1][2][3] In the crystalline state, the piperazine-2,3-dione ring adopts a half-chair conformation .[1][2][3] This conformation minimizes steric strain within the ring. The crystal structure reveals that the molecules are linked by weak C—H⋯O hydrogen bonds, forming sheets within the crystal lattice.[1][2][3]

Below is a summary of the crystallographic data obtained at 293 K.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3781 (6) |

| b (Å) | 8.0050 (6) |

| c (Å) | 12.1306 (8) |

| β (°) | 99.767 (7) |

| Volume (ų) | 706.07 (9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.337 |

Table 1: Crystallographic Data for this compound. [1]

Selected bond lengths and angles are presented in the following tables to provide a quantitative description of the molecular geometry.

| Bond | Length (Å) |

| C2-C3 | 1.543 (3) |

| C2-N1 | 1.464 (3) |

| C3-N4 | 1.462 (3) |

| C5-C6 | 1.517 (4) |

| C5-N4 | 1.458 (3) |

| C6-N1 | 1.459 (3) |

| N1-C1 | 1.463 (3) |

| N4-C4 | 1.462 (3) |

| C2=O1 | 1.218 (3) |

| C3=O2 | 1.219 (3) |

Table 2: Selected Bond Lengths of this compound.

| Angle | Degrees (°) |

| N1-C2-C3 | 111.0 (2) |

| N4-C3-C2 | 111.1 (2) |

| C6-N1-C2 | 117.8 (2) |

| C5-N4-C3 | 117.7 (2) |

| C2-N1-C1 | 118.0 (2) |

| C3-N4-C4 | 118.0 (2) |

| O1-C2-C3 | 123.0 (2) |

| O2-C3-C2 | 122.9 (2) |

| O1-C2-N1 | 126.0 (2) |

| O2-C3-N4 | 126.0 (2) |

Table 3: Selected Bond Angles of this compound.

Caption: Ball-and-stick representation of this compound.

Conformational Analysis in Solution

While the solid-state conformation is a static picture, the molecule is expected to be dynamic in solution. The conformational flexibility of piperazine derivatives in solution is a well-studied phenomenon, primarily investigated by dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For N-substituted piperazines, two main conformational processes are typically observed: ring inversion and restricted rotation around the amide C-N bonds.

Due to the presence of the two amide functionalities, restricted rotation around the N-C(O) bonds is expected, which can lead to the existence of different rotational isomers (rotamers). Furthermore, the piperazine ring itself can undergo inversion between different chair, boat, and twist-boat conformations.

References

In-Depth Technical Guide: Crystal Structure Analysis of 1,4-Dimethylpiperazine-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1,4-Dimethylpiperazine-2,3-dione, a molecule of interest due to the broad biological activities of piperazine derivatives.[1][2] Piperazine-containing compounds have shown therapeutic potential in a variety of areas, including as antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor agents.[1][3] This document details the molecular geometry, crystal packing, and the experimental procedures used to determine its three-dimensional structure.

Molecular Structure and Conformation

The crystal structure of this compound (C₆H₁₀N₂O₂) reveals that the piperazine-2,3-dione ring adopts a half-chair conformation.[1][2][3][4] In this conformation, atoms C1 and C2 are displaced by 0.279 (3) Å and -0.342 (3) Å, respectively, from the plane formed by the other atoms of the ring.[1][3][4] The molecule exhibits approximate local C₂ symmetry around an axis that passes through the midpoints of the C1-C2 and C3-C4 bonds.[1][3][4]

Crystal Packing and Intermolecular Interactions

In the crystalline state, molecules of this compound are linked by weak C—H⋯O hydrogen bonds, forming sheets along the (010) plane.[1][2][3][4] Specifically, these interactions occur between C2—H2A⋯O1 and C5—H5C⋯O2.[1][3][4]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₁₀N₂O₂ |

| Formula Weight | 142.16 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.3781 (6) Å |

| b | 9.5832 (7) Å |

| c | 12.1306 (8) Å |

| α | 90° |

| β | 99.767 (7)° |

| γ | 90° |

| Volume | 706.07 (9) ų |

| Z | 4 |

| Density (calculated) | 1.337 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 304 |

| Crystal Size | 0.37 x 0.32 x 0.29 mm |

| Theta range for data collection | 3.5 to 26.4° |

| Index ranges | -10≤h≤8, -12≤k≤12, -6≤l≤16 |

| Reflections collected | 2746 |

| Independent reflections | 1624 [R(int) = 0.016] |

| Completeness to theta = 25.242° | 100.0 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1624 / 0 / 93 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2sigma(I)] | R1 = 0.063, wR2 = 0.181 |

| R indices (all data) | R1 = 0.086, wR2 = 0.201 |

| Largest diff. peak and hole | 0.45 and -0.21 e.Å⁻³ |

Data sourced from reference[2].

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

| C2—H2A⋯O2ⁱ | 0.97 | 2.49 | 3.419 (3) | 161 |

| C5—H5C⋯O2ⁱⁱ | 0.96 | 2.54 | 3.481 (3) | 168 |

Symmetry codes: (i) x-1/2, -y+1/2, z-1/2; (ii) x+1/2, -y+1/2, z-1/2. Data sourced from reference[3].

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound was carried out following established literature methods.[1][4] The detailed protocol is as follows:

-

Synthesis: The target compound was prepared according to the method described by Haraguchi et al. (2015).

-

Purification and Crystallization: The crude solid product was recrystallized from a dichloromethane solution.

-

Crystal Formation: Slow evaporation of the solvent yielded colorless plate-like crystals suitable for X-ray diffraction analysis.[1][3][4]

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A suitable crystal was mounted on an Agilent Xcalibur, Atlas, Gemini diffractometer.[2] Data was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[2]

-

Structure Solution and Refinement: The structure was solved and refined using programs such as SHELXL2018/3 and PLATON.[2] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2][3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and structural determination of this compound.

References

physical and chemical properties of 1,4-Dimethylpiperazine-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 1,4-Dimethylpiperazine-2,3-dione. The information is curated for professionals in research and drug development, with a focus on data clarity and methodological detail.

Core Properties of this compound

This compound, with the CAS number 59417-06-0, is a derivative of piperazine.[1][2] Its core structure consists of a six-membered piperazine ring with methyl groups attached to both nitrogen atoms and two ketone groups at the 2 and 3 positions.[1][2] The molecular formula for this compound is C6H10N2O2.[1][3]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C6H10N2O2 | [1][3] |

| Molecular Weight | 142.16 g/mol | [1][2][4] |

| CAS Number | 59417-06-0 | [1][2] |

| Density | 1.169 g/cm³ | [1] |

| Boiling Point | 206.5°C at 760 mmHg | [1] |

| Flash Point | 81.2°C | [1] |

| Refractive Index | 1.491 | [1] |

| Vapor Pressure | 0.237 mmHg at 25°C | [1] |

| XLogP3 | -1.20740 | [4] |

| Topological Polar Surface Area | 40.6 Ų | [2][4] |

| InChIKey | WWBHDWHAIVWDMT-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCN(C(=O)C1=O)C | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols relevant to the synthesis and analysis of this compound.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through established literature methods.[5] A common purification technique involves recrystallization.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Methodologies:

-

Synthesis: The synthesis of the title compound is reported to follow the literature method described by Haraguchi et al. in 2015.[5][6] Researchers should refer to this publication for specific reagents, reaction conditions, and stoichiometry.

-

Purification by Recrystallization: The crude solid product can be purified by recrystallization from a dichloromethane solution. This process yields colorless plates of this compound that are suitable for X-ray diffraction analysis.[5][7]

Structural and Biological Insights

Crystal Structure

X-ray diffraction studies have revealed that the piperazine-2,3-dione ring of the molecule adopts a half-chair conformation.[5][6] In its crystalline form, the molecules are linked by weak C—H⋯O hydrogen bonds, forming sheets along the (010) plane.[5][6]

Potential Biological Activity of Piperazine Derivatives

Piperazine and its derivatives are known to exhibit a wide range of biological activities and are found in molecules with antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor properties.[6][7] Specifically, piperazine-2,3-dione derivatives have been investigated as potential anthelmintic agents and as inhibitors for challenging drug targets like KRAS G12C.[8][9]

The diagram below illustrates a generalized signaling pathway and the potential role of a piperazine-based compound as an inhibitor.

Caption: Potential inhibitory action of a piperazine derivative on a signaling protein.

Safety and Handling

Based on GHS classifications for this compound, the compound may cause an allergic skin reaction and serious eye irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[10][11]

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The compiled data and methodologies aim to support further discovery and innovation in the fields of chemistry and drug development.

References

- 1. This compound | 59417-06-0 [chemnet.com]

- 2. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 59417-06-0 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of 1,4-Dimethylpiperazine-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dimethylpiperazine-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. This document details available mass spectrometry data and provides an analysis of expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Methodologies for key spectroscopic experiments are also outlined to support researchers in their analytical endeavors.

Introduction

This compound belongs to the piperazine class of compounds, which are integral scaffolds in a wide array of therapeutic agents.[1] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules. This guide collates the available spectroscopic information and provides a framework for its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀N₂O₂), the predicted mass spectrometry data provides valuable information for its identification.

Data Presentation

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for identifying the compound in different mass spectrometry experiments.

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.08151 |

| [M+Na]⁺ | 165.06345 |

| [M-H]⁻ | 141.06695 |

| [M+NH₄]⁺ | 160.10805 |

| [M+K]⁺ | 181.03739 |

| [M+H-H₂O]⁺ | 125.07149 |

| [M+HCOO]⁻ | 187.07243 |

| [M+CH₃COO]⁻ | 201.08808 |

| [M+Na-2H]⁻ | 163.04890 |

| [M]⁺ | 142.07368 |

| [M]⁻ | 142.07478 |

Data sourced from predicted values.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A general protocol for the analysis of a small organic molecule like this compound using ESI-MS is as follows:

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. The solution should be filtered to remove any particulate matter.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer.

-

Infusion: The sample solution is introduced into the ion source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to nebulize into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Both positive and negative ion modes can be used to observe different adducts as listed in the data table.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the N-methyl protons and the methylene protons of the piperazine ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 2.8 - 3.2 | Singlet | 6H |

| Ring CH₂ | 3.0 - 3.5 | Multiplet | 4H |

Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Expected ¹³C NMR Data

The ¹³C NMR spectrum is expected to show three distinct signals for the N-methyl carbons, the methylene carbons, and the carbonyl carbons.

| Carbon | Expected Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 45 |

| Ring CH₂ | 45 - 55 |

| C=O | 165 - 175 |

Note: These are estimated chemical shift ranges.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

¹H NMR Acquisition:

-

Place the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate analysis.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not detailed in the provided search results, though a vapor phase IR spectrum is mentioned as being available.[2] Based on the molecular structure, the following table outlines the expected characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Amide) | 1650 - 1690 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Note: These are typical absorption ranges for the specified functional groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded. The IR beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.

-

Data Analysis: The resulting spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility of 1,4-Dimethylpiperazine-2,3-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethylpiperazine-2,3-dione. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile based on the molecule's physicochemical properties and structural analogs. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications.

Introduction

This compound (CAS 59417-06-0) is a derivative of the piperazine-2,3-dione scaffold, a structure of significant interest in medicinal chemistry.[1] The piperazine ring is a well-established "privileged scaffold" due to its valuable physicochemical properties, including basicity and conformational flexibility.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, pharmaceutical formulation, and drug delivery systems. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is governed by its physical and chemical properties. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 142.16 g/mol | [2][3] |

| Density | 1.169 g/cm³ | [2] |

| Boiling Point | 206.5 °C | [2] |

| Flash Point | 81.2 °C | [2] |

| Computed XLogP3 | -0.6 | [3] |

| Topological Polar Surface Area | 40.6 Ų | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Predicted Qualitative Solubility Profile

A qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the compound's molecular structure. This compound is a cyclic diamide with two tertiary amine nitrogen atoms and two carbonyl groups. The presence of polar carbonyl groups and the overall compact structure suggest a degree of polarity. The computed XLogP3 value of -0.6 indicates that the compound is relatively hydrophilic.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar amide groups of this compound. Amides are often soluble in polar aprotic solvents, and it is anticipated that the title compound will exhibit good solubility in this class of solvents.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's significant polarity, it is expected to have low solubility in nonpolar solvents. The hydrophobic alkyl groups are small and do not significantly outweigh the polar functionalities.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

This section details a standardized procedure for the accurate determination of the solubility of this compound in various organic solvents. The isothermal equilibrium (or shake-flask) method is a reliable technique for this purpose.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with tight-fitting caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using the selected analytical method (e.g., HPLC-UV) to generate a calibration curve of instrument response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached, ensuring saturation.

-

Accurately add a known mass or volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments can determine the minimum time required.

-

-

Phase Separation:

-

After equilibration, stop the agitation and let the vials stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered saturated solution.

-

Perform a precise dilution of the filtered saturated solution with the pure solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted sample using the previously calibrated analytical instrument to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent (mass fraction) or moles of solute per liter of solution (molarity).

-

Data Presentation

Quantitative solubility data obtained from the experimental protocol should be recorded in a structured format for clarity and comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |

| e.g., Ethanol | 25.0 | Record Value | Record Value | HPLC-UV |

| e.g., Acetone | 25.0 | Record Value | Record Value | HPLC-UV |

| e.g., Toluene | 25.0 | Record Value | Record Value | HPLC-UV |

| e.g., Dichloromethane | 25.0 | Record Value | Record Value | HPLC-UV |

Conclusion

While specific published data on the solubility of this compound is scarce, its molecular structure and physicochemical properties suggest moderate to high solubility in polar organic solvents and low solubility in nonpolar solvents. For applications requiring precise solubility values, the isothermal equilibrium method detailed in this guide provides a robust and reliable protocol. The information presented here serves as a valuable resource for researchers and professionals working with this compound, enabling informed solvent selection and facilitating further research and development.

References

- 1. This compound|CAS 59417-06-0 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

The 1,4-Dimethylpiperazine-2,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dimethylpiperazine-2,3-dione core, a derivative of the well-regarded piperazine-2,3-dione scaffold, represents a significant and underexplored area in medicinal chemistry. As a class of diketopiperazines, these structures are recognized as "privileged scaffolds" due to their prevalence in biologically active natural products and their ability to interact with a wide range of biological targets.[1][2] This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, known biological activities of related structures, and potential applications in drug discovery.

Chemical and Physical Properties

The core structure of this compound (C6H10N2O2) features a six-membered piperazine ring with two carbonyl groups at the 2 and 3 positions and methyl groups attached to both nitrogen atoms.[3] This substitution pattern influences the molecule's conformation, which is typically a half-chair, and its physicochemical properties.[4]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 59417-06-0 |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 40.6 Ų |

Synthesis of the this compound Scaffold

A general workflow for the synthesis of such scaffolds is depicted below:

Medicinal Chemistry Applications and Biological Activity

The broader class of piperazine-containing compounds exhibits a wide array of pharmacological activities, including antifungal, antibacterial, antimalarial, and antitumor effects.[4] While specific quantitative biological data for derivatives of this compound are limited in publicly accessible literature, studies on related piperazine-dione scaffolds provide valuable insights into their potential as therapeutic agents.

Antitumor Activity

Research into piperazinyl amidrazone derivatives has demonstrated their potential as antitumor agents. The following table summarizes the 50% growth inhibition (GI50) values for two such compounds against a panel of cancer cell lines.

Table 2: Antitumor Activity of Piperazinyl Amidrazone Derivatives [5]

| Compound | Cancer Type | Mean GI50 (µM) |

| 1-(4-methylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] | Leukemia | 4.73 |

| Non-Small Cell Lung | 4.76 | |

| CNS | 4.77 | |

| Breast | 4.91 | |

| Prostate | 4.88 | |

| Ovarian | 4.87 | |

| 1-(4-ethylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] | CNS | 4.68 |

| Melanoma | 5.06 | |

| Renal | 5.06 |

It is important to note that these compounds, while containing a piperazine moiety, are not direct derivatives of the this compound scaffold. However, this data suggests that the piperazine ring can be a key component in the design of effective anticancer agents.[5]

Other Pharmacological Activities

The piperazine nucleus is a cornerstone in the development of various therapeutic agents. Its derivatives have been investigated for a range of activities, including:

-

Anthelmintic: Piperazine and its salts are known to paralyze parasites by acting as agonists at inhibitory GABA receptors, leading to their expulsion from the host.[6]

-

Antiplatelet: Certain N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have shown potential as alpha 2B-adrenergic receptor antagonists, inhibiting platelet aggregation. One of the most potent compounds demonstrated IC50 values of 26.9 µM (collagen-induced) and 20.5 µM (ADP/adrenaline-induced).[7]

-

Central Nervous System Activity: The piperazine scaffold is present in numerous drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of a related piperazine-2,5-dione scaffold and a common biological assay.

Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

A general procedure for the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives, which can be adapted, involves the following steps:

-

Intermediate Synthesis: A solution of an appropriate aniline in a suitable solvent (e.g., ethanol/water) is treated with ethyl chloroacetate and sodium bicarbonate. The mixture is heated under reflux, and the resulting intermediate is isolated.

-

Cyclization: The intermediate is then heated with a second amine in a solvent like ethanol to yield the 1,4-disubstituted piperazine-2,5-dione.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of piperazine-dione derivatives.

In Vitro Antitumor Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.

Signaling Pathways

While specific signaling pathways for derivatives of this compound have not been extensively elucidated, studies on related diketopiperazine structures have implicated several key pathways in their mechanism of action. For instance, certain piperazine-2,5-dione derivatives have been shown to exert their antioxidant effects through the IL-6/Nrf2 positive-feedback loop.

The following diagram illustrates a simplified representation of a potential signaling pathway that could be modulated by piperazine-dione derivatives.

References

- 1. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

discovery and history of 1,4-Dimethylpiperazine-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylpiperazine-2,3-dione, a derivative of the piperazine-2,3-dione scaffold, is a molecule of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its discovery, history, synthesis, and physicochemical properties. While specific biological data for this compound is limited in publicly accessible literature, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities, including antifungal, antibacterial, antimalarial, and antitumor properties.[1] This guide consolidates available quantitative data, outlines relevant experimental protocols for related compounds, and presents logical workflows and structural information through diagrams.

Introduction

Piperazine and its derivatives are foundational scaffolds in the development of therapeutic agents. The rigid, six-membered ring containing two nitrogen atoms provides a versatile platform for structural modification, leading to a diverse array of biological activities. This compound (CAS No: 59417-06-0) is a specific iteration of this scaffold, featuring methyl groups on both nitrogen atoms and two adjacent carbonyl groups.[2] Its structure lends itself to further chemical modification, making it a valuable building block in synthetic chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| CAS Number | 59417-06-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Density | 1.169 g/cm³ | [3] |

| Boiling Point | 206.5 °C at 760 mmHg | [3] |

| Flash Point | 81.2 °C | [3] |

| Refractive Index | 1.491 | [3] |

| LogP | -1.20740 | [3] |

| Topological Polar Surface Area | 40.62 Ų | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound has been referenced in the literature, often citing a method by Haraguchi et al. (2015). While the full, detailed experimental protocol from this specific publication could not be retrieved during the literature search for this guide, a general understanding of the synthesis of related piperazine-diones can be established from other studies. These methods typically involve the cyclization of N-substituted amino acid derivatives or the dimerization of α-haloacetamides.

General Synthetic Approach for 1,4-Disubstituted Piperazine-2,5-diones (Illustrative)

A common route to the isomeric 1,4-disubstituted piperazine-2,5-diones involves the dimerization of N-substituted α-haloacetamides. This approach provides a conceptual basis for the synthesis of the 2,3-dione isomer.

Experimental Protocol (Conceptual)

-

Preparation of N-methyl-α-chloroacetamide: Chloroacetyl chloride is reacted with methylamine in an appropriate solvent (e.g., dichloromethane) under basic conditions to yield N-methyl-α-chloroacetamide.

-

Dimerization: The N-methyl-α-chloroacetamide is then subjected to a base-mediated dimerization. A strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) can be used to facilitate the intramolecular cyclization of two molecules, leading to the formation of the 1,4-dimethylpiperazine-2,5-dione ring.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure 1,4-disubstituted piperazine-dione.

Note: This is a generalized protocol for a related isomer and the precise conditions for the synthesis of this compound may differ.

Biological Activity and Potential Applications

While specific studies detailing the biological activity of this compound are scarce, the broader class of piperazine derivatives has been extensively investigated and shown to possess a wide range of pharmacological effects. These include:

-

Anthelmintic Activity: Piperazine and its derivatives are well-known for their effectiveness against parasitic worms. They act by paralyzing the parasites, allowing them to be expelled from the host's body. The mechanism is thought to involve the modulation of GABA receptors in the parasites.

-

Anticancer Activity: Various piperazine-containing compounds have demonstrated potential as antitumor agents, targeting cancers of the colon, prostate, breast, lung, and leukemia.[1] A recent patent has also disclosed novel piperazine-2,3-dione derivatives as KRAS G12C inhibitors for cancer treatment.[4]

-

Antimicrobial and Antifungal Activity: The piperazine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[1]

-

Central Nervous System (CNS) Activity: Derivatives of piperazine have been developed as antipsychotics, antidepressants, and anticonvulsants.[5]

Given the established bioactivity of the piperazine scaffold, this compound represents a compound of interest for further pharmacological screening and drug development. Its inclusion in the NCI database suggests it has been considered for anticancer screening.[1]

Conclusion

This compound is a synthetically accessible small molecule with a well-defined chemical structure. While its specific biological activities and historical discovery are not extensively documented, its structural relationship to the pharmacologically privileged piperazine class of compounds makes it a molecule of significant interest for further research. The provided physicochemical data and conceptual synthetic protocols offer a foundation for researchers and drug development professionals to explore the potential of this and related compounds in various therapeutic areas. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. This compound|CAS 59417-06-0 [benchchem.com]

- 2. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 1,4-Dimethylpiperazine-2,3-dione from N,N'-dimethylethylenediamine

Application Notes: Synthesis of 1,4-Dimethylpiperazine-2,3-dione

Introduction

The piperazine-2,3-dione scaffold is a significant "privileged structure" in medicinal chemistry, recognized for its presence in molecules with a wide array of pharmacological activities.[1] Derivatives of this scaffold are integral to research in therapeutic areas including antifungal, antibacterial, antimalarial, and antitumor applications for various cancers.[1][2][3] this compound (CAS: 59417-06-0) is a key derivative of this scaffold, serving as a valuable building block in organic synthesis and pharmaceutical research.[1] This document provides a detailed protocol for the synthesis of this compound via the cyclocondensation of N,N'-dimethylethylenediamine with diethyl oxalate.

Principle of the Method

The synthesis is achieved through a direct and commonly cited method: a condensation reaction between the secondary diamine, N,N'-dimethylethylenediamine, and an oxalic acid diester, specifically diethyl oxalate.[1] This reaction forms the cyclic diamide, this compound, by eliminating two molecules of ethanol. The reaction is typically performed under reflux in a suitable solvent to facilitate the cyclization and removal of the ethanol byproduct.

Experimental Protocol

1. Materials and Reagents

Proper safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, should be observed throughout the procedure. The starting material N,N'-dimethylethylenediamine is corrosive and flammable, and diethyl oxalate is harmful.[4]

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| N,N'-Dimethylethylenediamine | 110-70-3 | 88.15 | 8.82 g (100 mmol) | Purity ≥98% |

| Diethyl Oxalate | 95-92-1 | 146.14 | 14.61 g (100 mmol) | Purity ≥99% |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 250 mL | Reagent grade, solvent |

| Dichloromethane | 75-09-2 | 84.93 | As needed | For recrystallization |

| Round-bottom flask | N/A | N/A | 500 mL | Equipped with a magnetic stir bar |

| Reflux Condenser | N/A | N/A | 1 unit | |

| Heating Mantle | N/A | N/A | 1 unit | |

| Buchner Funnel & Flask | N/A | N/A | 1 set | For vacuum filtration |

| Filter Paper | N/A | N/A | As needed |

2. Reaction Workflow

The overall workflow for the synthesis, purification, and analysis of this compound is depicted below.

References

Synthesis of 1,4-Dimethylpiperazine-2,3-dione: An Essential Building Block for Pharmaceutical Research

For Immediate Release

[City, State] – [Date] – This application note details a comprehensive experimental protocol for the synthesis of 1,4-Dimethylpiperazine-2,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document provides researchers, scientists, and professionals in the field with a step-by-step methodology, characterization data, and a clear visualization of the synthetic workflow. The piperazine-2,3-dione scaffold is a privileged structure found in a variety of biologically active molecules with potential therapeutic applications, including antifungal, antibacterial, antimalarial, and antitumor agents.[1][2]

Summary of Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Reference |

| CAS Number | 59417-06-0 | [3][4] |

| Molecular Formula | C₆H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 142.16 g/mol | [3] |

| Boiling Point | 206.5 °C at 760 mmHg | [4] |

| Density | 1.169 g/cm³ | [4] |

| Flash Point | 81.2 °C | [3][4] |

| Refractive Index | 1.491 | [3][4] |

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established cyclocondensation reaction between a 1,2-diamine and an oxalate ester. In this case, N,N'-dimethylethylenediamine reacts with diethyl oxalate to form the desired piperazine-2,3-dione ring system.

Materials:

-

N,N'-Dimethylethylenediamine (≥98%)

-

Diethyl oxalate (≥99%)

-

Ethanol (anhydrous)

-

Dioxane (anhydrous)

-

Sodium metal (for preparation of sodium ethoxide, or commercial sodium ethoxide)

-

Dichloromethane (for recrystallization)

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is flushed with argon or nitrogen to ensure an inert atmosphere.

-

Addition of Reagents: Add diethyl oxalate (14.6 g, 0.1 mol) and 100 mL of anhydrous ethanol to the flask. Stir the mixture until the diethyl oxalate has completely dissolved.

-

Initiation of Reaction: Slowly add a solution of N,N'-dimethylethylenediamine (8.8 g, 0.1 mol) in 50 mL of anhydrous ethanol to the stirred solution of diethyl oxalate at room temperature using the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as dichloromethane or dioxane to yield colorless crystals.[1]

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Characterization Method | Expected Results |

| Appearance | Colorless crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.0-3.2 (s, 6H, 2 x N-CH₃), ~3.4-3.6 (t, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~35-40 (N-CH₃), ~45-50 (-CH₂-CH₂-), ~160-165 (C=O) |

| Mass Spectrometry (ESI-MS) | m/z: 143.08 [M+H]⁺, 165.06 [M+Na]⁺ |

Note: The NMR chemical shifts are predicted values based on the structure and data from similar compounds. Actual experimental values should be determined.

Synthetic Workflow and Logic Diagrams

To visually represent the experimental process and the chemical transformation, the following diagrams have been generated using the DOT language.

Safety Precautions

Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Diethyl oxalate is toxic and an irritant; avoid inhalation and contact with skin.

This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and characterization of this compound, facilitating its use in the development of novel therapeutic agents.

References

Application Notes and Protocols: Cyclization Reaction for 1,4-Dimethylpiperazine-2,3-dione Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dimethylpiperazine-2,3-dione (CAS No: 59417-06-0) is a heterocyclic compound featuring a piperazine-2,3-dione scaffold.[1] This core structure is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2] Derivatives of piperazine have demonstrated potential as antifungal, antibacterial, antimalarial, and antitumor agents.[1][2][3] this compound, with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol , serves as a crucial building block for synthesizing more complex molecules in pharmaceutical research and development.[1][4] In its crystalline form, the piperazine ring adopts a half-chair conformation.[3][5][6]

The primary and most direct synthetic route to this compound is the cyclocondensation reaction between a secondary diamine, N,N'-dimethylethylenediamine, and an oxalic acid derivative, typically a diester like diethyl oxalate.[1] This document provides a detailed protocol for this cyclization reaction, summarizes the reaction parameters, and includes workflow visualizations.

Synthetic Pathway and Mechanism

The synthesis involves a double nucleophilic acyl substitution. The secondary amine groups of N,N'-dimethylethylenediamine attack the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of two molecules of ethanol to form the stable six-membered cyclic diamide ring. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Cyclocondensation

This protocol details the synthesis of this compound from N,N'-dimethylethylenediamine and diethyl oxalate.

3.1 Materials and Reagents

-

N,N'-Dimethylethylenediamine (C₄H₁₂N₂)

-

Diethyl oxalate (C₆H₁₀O₄)

-

Ethanol (or Toluene), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

3.2 Detailed Procedure

-

Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen/argon inlet), and a dropping funnel.

-

Reagent Addition: Dissolve N,N'-dimethylethylenediamine (1.0 eq) in anhydrous ethanol (100 mL) in the flask. Add diethyl oxalate (1.0 eq) to the dropping funnel.

-

Reaction Execution: Add the diethyl oxalate dropwise to the stirred solution of the diamine over 30 minutes at room temperature.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which may be a solid or a viscous oil.

-

-

Purification:

-

Dissolve the crude solid in a minimum amount of hot dichloromethane.[2][5][6]

-

Allow the solution to cool slowly to room temperature and then place it in a 4 °C refrigerator to facilitate crystallization.

-

Collect the resulting colorless plate-like crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold dichloromethane and dry them under vacuum.

-

Data Presentation: Reaction Conditions

While specific yield data under varied conditions is not extensively published, the following table summarizes the key parameters for the established synthetic pathway.[1]

| Parameter | Condition | Purpose / Notes |

| Reactant 1 | N,N'-Dimethylethylenediamine | Provides the diamine backbone. |

| Reactant 2 | Diethyl Oxalate | Provides the dicarbonyl moiety. |

| Stoichiometry | 1:1 molar ratio | Ensures complete reaction of the limiting reagent. |

| Solvent | Ethanol or Toluene | Ethanol is a common choice; Toluene can be used for azeotropic removal of the ethanol byproduct. |

| Temperature | Reflux | Provides the necessary activation energy and helps drive off the ethanol byproduct. |

| Reaction Time | 12-24 hours | Typical duration for condensation reactions to proceed to completion. |

| Purification | Recrystallization | Dichloromethane is a documented solvent for obtaining pure, colorless crystals.[2][5][6] |

Visualizations

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Safety and Handling

This compound may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

- 1. This compound|CAS 59417-06-0 [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Application Notes and Protocols: Utilizing 1,4-Dimethylpiperazine-2,3-dione for the Synthesis of Novel KRAS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule that, when mutated, is a driver in numerous human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered an "undruggable" target. However, the recent development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully incorporated into various therapeutic agents, including potent KRAS inhibitors. This document provides detailed application notes and protocols for the prospective use of 1,4-Dimethylpiperazine-2,3-dione as a starting material for the synthesis of novel KRAS inhibitors. While direct synthesis pathways from this specific starting material are still emerging, this guide offers a scientifically grounded, hypothetical approach based on established synthetic methodologies for related compounds.

A recent patent has disclosed novel piperazine-2,3-dione derivatives for the preparation of KRAS G12C inhibitors, highlighting the potential of this chemical core.[1] This document will focus on a proposed synthetic route to a key intermediate derived from this compound, which can then be incorporated into a KRAS inhibitor scaffold analogous to known inhibitors like Adagrasib (MRTX849).

KRAS Signaling Pathway

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3] In its active state, KRAS triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. The KRAS G12C mutation introduces a cysteine residue that can be covalently targeted by specific inhibitors, locking the protein in its inactive state.

Caption: A diagram of the KRAS signaling pathway.

Proposed Synthetic Workflow

The following workflow outlines a proposed synthetic route starting from this compound to a functionalized piperazine intermediate that can be used in the synthesis of KRAS inhibitors. This is a conceptual pathway based on known organic reactions and the synthesis of similar molecules.

Caption: Proposed workflow for synthesizing a KRAS inhibitor intermediate.

Experimental Protocols

The following protocols are hypothetical and based on established chemical transformations. Researchers should adapt and optimize these procedures based on their specific target molecules and laboratory conditions.

Protocol 1: Reduction of this compound to 1,4-Dimethylpiperazine

Objective: To reduce the diketone to the corresponding diamine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,4-dimethylpiperazine.

-

Purify the product by distillation or column chromatography if necessary.

Protocol 2: Mono-N-demethylation of 1,4-Dimethylpiperazine

Objective: To selectively remove one methyl group to provide a secondary amine for further functionalization.

Materials:

-

1,4-Dimethylpiperazine

-

Vinyl chloroformate or a similar demethylating agent

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in methanol

-

Sodium bicarbonate (NaHCO₃)

-

Rotary evaporator

Procedure:

-

Dissolve 1,4-dimethylpiperazine (1.0 equivalent) in DCM.

-

Cool the solution to 0 °C.

-

Slowly add vinyl chloroformate (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃.

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude carbamate intermediate.

-

Dissolve the crude carbamate in methanol and add a solution of HCl in methanol.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Neutralize the resulting salt with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 1-methylpiperazine.

Protocol 3: Coupling of 1-Methylpiperazine to a KRAS Inhibitor Scaffold

Objective: To couple the functionalized piperazine with a core structure of a KRAS inhibitor, exemplified by a step in the synthesis of Adagrasib. This protocol is adapted from the known synthesis of Adagrasib.[5][6][7][8]

Materials:

-

1-Methylpiperazine

-

A suitable electrophilic KRAS inhibitor core (e.g., a chloro- or fluoro-substituted heterocyclic system)

-

A suitable base (e.g., diisopropylethylamine - DIPEA or potassium carbonate - K₂CO₃)

-

A suitable solvent (e.g., dimethyl sulfoxide - DMSO or N,N-dimethylformamide - DMF)

-

Standard workup and purification reagents

Procedure:

-

In a reaction vessel, dissolve the electrophilic KRAS inhibitor core (1.0 equivalent) in the chosen solvent.

-

Add the base (2.0-3.0 equivalents) to the solution.

-

Add 1-methylpiperazine (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired KRAS inhibitor precursor.

Data Presentation

The following tables summarize the biological activity of representative KRAS G12C inhibitors containing a piperazine moiety.

Table 1: In Vitro Potency of Piperazine-Containing KRAS G12C Inhibitors

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| Adagrasib (MRTX849) | KRAS G12C | Cell-based p-ERK inhibition | 120 - 150 | [1] |

| JDQ443 | KRAS G12C | Cell proliferation | Data not specified in provided abstracts | [9][10][11][12][13] |

Table 2: Clinical Efficacy of Adagrasib (MRTX849) in NSCLC Patients with KRAS G12C Mutation

| Clinical Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Phase 1/2 (KRYSTAL-1) | 43% | 80% | [1] |

Conclusion